Boc-arg(Z)2-osu Boc-arg(Z)2-osu
Brand Name: Vulcanchem
CAS No.: 76052-29-4
VCID: VC0558630
InChI: InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Molecular Formula: C31H37N5O10
Molecular Weight: 639.66

Boc-arg(Z)2-osu

CAS No.: 76052-29-4

Cat. No.: VC0558630

Molecular Formula: C31H37N5O10

Molecular Weight: 639.66

* For research use only. Not for human or veterinary use.

Boc-arg(Z)2-osu - 76052-29-4

Specification

CAS No. 76052-29-4
Molecular Formula C31H37N5O10
Molecular Weight 639.66
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Standard InChI InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1
Standard InChI Key HAKDQDAGZLXYNM-QHCPKHFHSA-N
SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O

Introduction

Chemical Identity and Structural Characteristics

Boc-arg(Z)2-osu is characterized by its complex molecular structure incorporating multiple functional groups designed for specific chemical reactivity patterns. The compound exhibits the following key identification parameters:

PropertyValue
CAS Number76052-29-4
Molecular FormulaC31H37N5O10
Molecular Weight639.7 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
InChI KeyHAKDQDAGZLXYNM-QHCPKHFHSA-N
Common SynonymsBOC-ARG(Z)2-OSU, Boc-Arg(Z)-OSu, MFCD00236826

The structural composition features three primary components: the Boc-protected α-amino group, the bis-Z-protected guanidino side chain of arginine, and the N-hydroxysuccinimide ester activating group . This unique combination creates a reagent specifically designed for peptide synthesis applications while preventing unwanted side reactions.

Protective Group Strategy

The incorporation of multiple protective groups in Boc-arg(Z)2-osu represents a sophisticated chemical design strategy. The tert-butoxycarbonyl (Boc) group effectively masks the α-amino functionality, preventing its participation in coupling reactions. Simultaneously, the dual benzyloxycarbonyl (Z) groups shield the highly nucleophilic guanidino moiety of arginine, which is essential for maintaining reaction selectivity during peptide synthesis .

This protective group strategy is particularly important for arginine residues, as the guanidino group's high basicity and nucleophilicity can lead to significant side reactions without proper protection. The dual Z protection (hence the "Z2" in the compound name) provides robust shielding of this reactive center until deprotection is specifically desired.

Synthesis Methodology

The preparation of Boc-arg(Z)2-osu involves a multi-step synthetic process that begins with protected arginine derivatives. The synthesis typically follows a sequence of protection and activation reactions:

Precursor Preparation

The synthesis pathway begins with the preparation of Boc-Arg(Z)2-OH, which serves as the immediate precursor to the activated ester form. This intermediate compound (CAS: 51219-19-3) has a molecular weight of 542.58 g/mol and requires specific handling due to its sensitivity to decomposition at elevated temperatures .

Activation Process

The conversion of Boc-Arg(Z)2-OH to Boc-arg(Z)2-osu involves esterification with N-hydroxysuccinimide in the presence of carbodiimide coupling agents. This activation step transforms the carboxylic acid functionality into a reactive N-hydroxysuccinimide ester capable of readily forming amide bonds with amino groups. The reaction typically proceeds as follows:

  • Dissolution of Boc-Arg(Z)2-OH in an appropriate organic solvent such as dichloromethane

  • Addition of N-hydroxysuccinimide (NHS)

  • Introduction of dicyclohexylcarbodiimide (DCC) as a coupling agent

  • Reaction at controlled temperature (typically 0-25°C) for several hours

  • Filtration to remove dicyclohexylurea byproduct

  • Purification through precipitation or chromatography

The resulting Boc-arg(Z)2-osu exhibits enhanced reactivity toward nucleophiles compared to its carboxylic acid precursor, making it valuable for peptide coupling reactions.

Chemical Reactivity and Mechanism of Action

Boc-arg(Z)2-osu demonstrates distinctive chemical reactivity centered around its activated ester functionality. This reactivity forms the basis for its applications in peptide synthesis and bioconjugation.

Nucleophilic Substitution Reactions

The primary reaction pathway for Boc-arg(Z)2-osu involves nucleophilic substitution at the activated ester position. When exposed to nucleophiles such as primary amines (including the α-amino groups of amino acids or peptides), the compound undergoes substitution to form stable amide bonds. This reaction proceeds with the displacement of N-hydroxysuccinimide, which serves as a good leaving group in these transformations.

The mechanism generally follows these steps:

  • Nucleophilic attack by the amino group on the carbonyl carbon of the activated ester

  • Formation of a tetrahedral intermediate

  • Collapse of the intermediate with departure of the N-hydroxysuccinimide leaving group

  • Formation of a stable amide bond

Hydrolytic Stability

Boc-arg(Z)2-osu exhibits moderate sensitivity to hydrolysis, particularly in aqueous or basic conditions. The activated ester functionality can react with water molecules, leading to degradation to Boc-Arg(Z)2-OH and N-hydroxysuccinimide. This hydrolytic sensitivity necessitates appropriate storage conditions and handling protocols when using this reagent in laboratory settings.

Applications in Scientific Research

The unique chemical properties of Boc-arg(Z)2-osu make it valuable for various applications in scientific research, particularly in the fields of peptide chemistry and bioconjugation.

Peptide Synthesis

Boc-arg(Z)2-osu serves as a critical building block in the synthesis of peptides containing arginine residues. Its use facilitates the controlled incorporation of arginine into peptide sequences with minimal side reactions or racemization . In solution-phase peptide synthesis, this compound can be directly coupled with free amino groups of growing peptide chains in the presence of appropriate bases.

The compound has been employed in the synthesis of various bioactive peptides, including:

  • Enzyme inhibitors

  • Neuropeptides

  • Cell-penetrating peptides

  • Antimicrobial peptides

Bioconjugation Applications

Beyond traditional peptide synthesis, Boc-arg(Z)2-osu finds application in bioconjugation chemistry, where peptides or amino acids are linked to other biomolecules or synthetic constructs. These applications include:

  • Attachment of arginine residues to DNA or RNA molecules

  • Modification of proteins with arginine-containing sequences

  • Development of peptide-drug conjugates

  • Creation of arginine-modified surfaces for cell adhesion studies

The compound's ability to form stable amide bonds under mild conditions makes it particularly valuable for these applications where maintenance of biomolecule integrity is essential.

Comparison with Related Compounds

Boc-arg(Z)2-osu belongs to a family of protected and activated amino acid derivatives used in peptide chemistry. Comparing its properties and applications with related compounds provides valuable insights into its specific utility.

Comparison with Other Protected Arginine Derivatives

The following table compares Boc-arg(Z)2-osu with related protected arginine derivatives:

CompoundProtection StrategyActivation MethodKey Applications
Boc-arg(Z)2-osuBoc (α-NH2), double Z (guanidino)NHS esterSolution-phase peptide synthesis, bioconjugation
Fmoc-Arg(Pbf)-OHFmoc (α-NH2), Pbf (guanidino)Requires activationSolid-phase peptide synthesis
Boc-Arg(Z)2-OHBoc (α-NH2), double Z (guanidino)None (precursor)Intermediate for activated derivatives
Boc-Arg(NO2)-OHBoc (α-NH2), nitro (guanidino)NoneAlternative protection strategy

The double Z protection strategy employed in Boc-arg(Z)2-osu provides robust protection of the guanidino group, which is particularly important for preventing side reactions during coupling . This protection scheme differs from alternatives like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or nitro protection used in other arginine derivatives.

Comparison with Other Activated Amino Acids

Boc-arg(Z)2-osu can also be compared with activated derivatives of other amino acids:

CompoundAmino AcidProtection StrategyApplications
Boc-arg(Z)2-osuArginineBoc, double ZArginine incorporation in peptides
Boc-Lys(Z)-OSuLysineBoc, ZLysine incorporation in peptides
Z-Val-OSuValineZValine incorporation in peptides

These comparative analyses highlight the specialized nature of Boc-arg(Z)2-osu for arginine incorporation, particularly in contexts where guanidino group protection is essential for reaction selectivity .

ConditionStability
TemperatureStore at -20°C for short-term; -80°C for long-term (maximum 6 months)
MoistureHighly sensitive to atmospheric humidity
LightModerately sensitive to prolonged light exposure
pHUnstable under basic conditions

Current Research Trends and Future Perspectives

Recent research involving Boc-arg(Z)2-osu has expanded beyond traditional peptide synthesis into novel application areas, reflecting growing interest in specialized peptide conjugates.

Emerging Applications

Current research trends involving Boc-arg(Z)2-osu include:

  • Development of arginine-rich cell-penetrating peptides for drug delivery

  • Creation of arginine-modified surfaces for biomedical applications

  • Synthesis of peptide-based enzyme inhibitors targeting proteases

  • Design of antimicrobial peptides featuring multiple arginine residues

The compound's ability to facilitate controlled incorporation of protected arginine residues makes it valuable in these emerging research areas.

Methodological Advances

Recent methodological improvements have enhanced the utility of Boc-arg(Z)2-osu in chemical synthesis:

  • Development of microwave-assisted coupling protocols

  • Implementation in continuous-flow chemistry systems

  • Integration with solid-phase synthesis methodologies

  • Combination with green chemistry approaches to reduce solvent use

These advances continue to expand the compound's utility while addressing traditional limitations related to reaction efficiency and environmental impact.

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